molecular formula C25H19F6N5O5S B609102 2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol CAS No. 1034152-95-8

2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol

Cat. No. B609102
CAS RN: 1034152-95-8
M. Wt: 615.50742
InChI Key: WQQNCCUPGPFWOI-UHFFFAOYSA-N
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Description

The compound “2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol” is a complex organic molecule. It contains several functional groups including a trifluoromethoxy group, a sulfonyl group, a pyrido[3,2-c][1,5]benzodiazepin group, an oxadiazol group, and a propan-2-ol group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The trifluoromethoxy group is attached to a phenyl ring, which is part of a larger benzodiazepin ring system. This benzodiazepin ring is further connected to an oxadiazol ring and a propan-2-ol group .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the trifluoromethoxy group is known to participate in nucleophilic substitution reactions . The benzodiazepin ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of multiple fluorine atoms could make the compound highly electronegative and potentially increase its stability .

Scientific Research Applications

Antimicrobial and Antitubercular Agents

Compounds similar to 2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol have shown promise as antimicrobial and antitubercular agents. For instance, novel sulfonyl derivatives, including ones with a benzodiazepine structure, demonstrated significant activities against bacterial and fungal infections, as well as against Mycobacterium tuberculosis, the causative agent of tuberculosis (Kumar, Prasad, & Chandrashekar, 2013).

Anticancer Agents

Research into 1,3,4-oxadiazoles and benzodiazepine derivatives, which are structurally related to the compound , has identified potential anticancer applications. These compounds have been found to exhibit anticancer activities, especially in breast cancer cell lines, suggesting their potential as therapeutic agents in oncology (Redda & Gangapuram, 2007).

Radioligands for Benzodiazepine Receptors

In neurological research, similar compounds have been synthesized as potential radioligands for benzodiazepine receptors. For example, labeled ligands for benzodiazepine receptors have been developed for studying anticonvulsant activities, potentially aiding in the understanding and treatment of neurological disorders (Jalilian et al., 2004).

Metabolic Studies

Compounds with structures similar to the one have been used in metabolic studies. For instance, the metabolic processes and metabolites of a synthetic nitric oxide-releasing farnesylthiosalicylic acid derivative, an antitumor agent, were investigated using in vitro models. Such studies are crucial for understanding the pharmacokinetics and mechanism of action of new drugs (Wang et al., 2014).

properties

IUPAC Name

2-[3-[6-[4-(trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F6N5O5S/c1-23(2,37)22-34-21(35-41-22)16-4-3-5-17-19(16)36(12-13-6-11-18(24(26,27)28)33-20(13)32-17)42(38,39)15-9-7-14(8-10-15)40-25(29,30)31/h3-11,37H,12H2,1-2H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQNCCUPGPFWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NO1)C2=C3C(=CC=C2)NC4=C(CN3S(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F)C=CC(=N4)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F6N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145825
Record name MK-7725
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol

CAS RN

1034152-95-8
Record name MK-7725
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034152958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-7725
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-7725
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44SP3I6R9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol
Reactant of Route 2
2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol
Reactant of Route 3
Reactant of Route 3
2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol
Reactant of Route 4
2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol
Reactant of Route 5
2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol
Reactant of Route 6
2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol

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